molecular formula C13H20N4O B2935341 (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one CAS No. 1286744-33-9

(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one

Cat. No.: B2935341
CAS No.: 1286744-33-9
M. Wt: 248.33
InChI Key: FXDGLTANTJSDFQ-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one is a chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a piperazine ring connected to a pyrazole heterocycle via an ethyl linker, capped with a but-2-en-1-one moiety. The piperazine-pyrazole unit is a privileged structure in pharmacology, known to contribute to binding with various biological targets. Pyrazole derivatives are extensively documented to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant effects . Furthermore, structural analogs containing the piperazine-pyrazole core have demonstrated potent neuropharmacological activity, such as anxiolytic and antidepressant-like effects, modulated through serotonergic and GABAergic pathways . The critical (E)-configured α,β-unsaturated ketone group presents a reactive Michael acceptor, which can be utilized in probing enzyme inhibition or for further synthetic elaboration. This makes the compound a valuable intermediate or precursor for developing novel therapeutic agents and biochemical probes. The product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-2-4-13(18)16-10-7-15(8-11-16)9-12-17-6-3-5-14-17/h2-6H,7-12H2,1H3/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDGLTANTJSDFQ-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCN(CC1)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCN(CC1)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the piperazine moiety, and finally the formation of the butenone structure. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Oxidation Reactions

The enone system undergoes selective oxidation under controlled conditions:

  • Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields an epoxide derivative via electrophilic addition to the α,β-unsaturated ketone.

  • Ketone Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or basic media oxidizes the butenone moiety to a carboxylic acid derivative.

Reaction TypeReagents/ConditionsProductYieldReference
EpoxidationmCPBA, CH₂Cl₂, 0°C → RTEpoxide derivative68%
Ketone OxidationKMnO₄, H₂SO₄/H₂OCarboxylic acid derivative52%

Reduction Reactions

The enone and carbonyl groups participate in reduction processes:

  • Catalytic Hydrogenation : Hydrogen gas with palladium on carbon (Pd/C) reduces the double bond selectively, yielding 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)butan-1-one.

  • Ketone Reduction : Sodium borohydride (NaBH₄) in methanol reduces the carbonyl group to a secondary alcohol.

Reaction TypeReagents/ConditionsProductYieldReference
HydrogenationH₂, Pd/C, EtOHSaturated ketone85%
Borohydride ReductionNaBH₄, MeOH, 0°CSecondary alcohol73%

Nucleophilic Substitution

The piperazine nitrogen and pyrazole ring are sites for nucleophilic substitutions:

  • Piperazine Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in acetonitrile (MeCN) with potassium carbonate (K₂CO₃) introduces alkyl groups at the piperazine nitrogen .

  • Pyrazole Functionalization : Hydrazine hydrochloride in ethanol modifies the pyrazole ring, forming hydrazone derivatives .

Reaction TypeReagents/ConditionsProductYieldReference
Piperazine N-AlkylationCH₃I, K₂CO₃, MeCN, refluxN-Methylpiperazine derivative78%
Pyrazole Hydrazone FormationNH₂NH₂·HCl, NaOAc, EtOH, 80°CPyrazole hydrazone65%

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions:

  • Reaction with cyclopentadiene in toluene at 110°C forms a bicyclic adduct with high regioselectivity.

Reaction TypeReagents/ConditionsProductYieldReference
Diels-AlderCyclopentadiene, toluene, 110°CBicyclic adduct82%

Michael Addition

The α,β-unsaturated ketone acts as a Michael acceptor:

  • Thiophenol adds to the enone in the presence of triethylamine (Et₃N), forming a β-thioether derivative.

Reaction TypeReagents/ConditionsProductYieldReference
Michael AdditionPhSH, Et₃N, THF, RTβ-Thioether derivative89%

Complexation with Metals

The pyrazole nitrogen and carbonyl oxygen coordinate to transition metals:

  • Reaction with copper(II) chloride (CuCl₂) in methanol forms a stable Cu(II) complex, characterized by UV-Vis and ESR spectroscopy .

Reaction TypeReagents/ConditionsProductStability Constant (log K)Reference
Cu(II) ComplexationCuCl₂, MeOH, RT[Cu(L)₂Cl₂]4.2

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced pharmacological properties:

  • Anticancer Activity : Epoxide derivatives inhibit cancer cell proliferation (IC₅₀ = 1.2–3.8 μM against A549 lung cancer cells) .

  • Antimicrobial Effects : Hydrazone derivatives exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli .

Key Research Findings

  • The enone system’s reactivity dominates the compound’s chemical profile, enabling diverse transformations .

  • Piperazine nitrogen alkylation improves metabolic stability in pharmacokinetic studies .

  • Metal complexes exhibit enhanced bioactivity compared to the parent compound .

Scientific Research Applications

(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers.

Mechanism of Action

The mechanism of action of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and piperazine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Piperazine Modifications :

  • The target compound’s pyrazole-ethyl substituent distinguishes it from analogs with benzoxazole () or chlorophenyl groups (). Pyrazole’s smaller size and dual nitrogen atoms may favor interactions with polar residues in enzymes or receptors compared to bulkier aromatic systems.
  • In cetirizine derivatives (), chlorophenyl groups enhance lipophilicity and receptor affinity, whereas the pyrazole-ethyl group in the target compound may balance hydrophilicity and target engagement.

Functional Group Impact: The α,β-unsaturated ketone in the target compound contrasts with ester (), acetyl (), or aldehyde () groups in analogs. This moiety could enable covalent bond formation with cysteine or lysine residues, a mechanism absent in non-electrophilic analogs.

Stereochemical Considerations: The (E)-configuration of the butenone group likely imposes a planar geometry, optimizing conjugation and reactivity. This differs from flexible ethyl or acetyl spacers in other piperazine derivatives (e.g., ).

Research Tools and Structural Analysis

Crystallographic software such as SHELXL () and the CCP4 suite () are critical for resolving piperazine-containing structures. These tools enable precise determination of stereochemistry (e.g., (E)-configuration) and conformational preferences, which are vital for structure-activity relationship (SAR) studies.

Biological Activity

(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one, with the CAS number 1286744-40-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O3C_{20}H_{26}N_{4}O_{3} with a molecular weight of 370.4 g/mol. The structure features a pyrazole ring, a piperazine moiety, and a butenone functional group, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC20H26N4O3
Molecular Weight370.4 g/mol
CAS Number1286744-40-8

1. Antidepressant and Anxiolytic Effects

Recent studies have indicated that compounds similar to this compound exhibit anxiolytic and antidepressant-like activities. For instance, related pyrazole derivatives have shown significant interactions with the serotonergic system and GABAA receptor sites, suggesting a multi-target approach in treating anxiety and depression.

Key Findings:

  • Mechanism: Interaction with serotonin receptors has been noted, with blocking studies using WAY-100635 indicating the involvement of serotonergic pathways.
  • Doses Tested: Efficacy was observed at doses of 54 and 162 μmol/kg in animal models .

2. Antitumor Activity

The compound has also demonstrated promising antitumor properties. Research indicates that structural modifications in pyrazole-containing compounds can enhance their cytotoxicity against various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines, revealing that compounds similar to this compound exhibited IC50 values lower than established chemotherapeutics like doxorubicin .

CompoundCell Line TestedIC50 Value (µM)
(E)-CompoundA431< 10
DoxorubicinA431~15

The biological activity of this compound can be attributed to its ability to modulate various neurotransmitter systems and inhibit specific cellular pathways associated with tumor growth.

Neurotransmitter Modulation

The compound's interaction with serotonin receptors and GABAA receptors suggests it may provide anxiolytic effects through:

  • Serotonergic Pathways: Enhancing serotonin availability.
  • GABAergic Mechanisms: Modulating inhibitory neurotransmission.

Antitumor Mechanisms

The antitumor effects are likely mediated through:

  • Cell Cycle Arrest: Inducing apoptosis in cancer cells.
  • Inhibition of Oncogenic Pathways: Targeting specific kinases involved in cell proliferation.

Q & A

Q. What mechanistic studies explain contradictory activity data across cell lines?

  • Methodological Answer :
  • Target engagement assays : Use CRISPR knockouts or siRNA silencing to confirm receptor specificity.
  • Transcriptomic profiling : Compare gene expression in responsive vs. resistant cell lines to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.